- Green preparation of monosubstituted methylbenzoic acid and monosubstituted phthalic acid, China, , ,
Cas no 27329-27-7 (4-Methyl-2-nitrobenzoic acid)

4-Methyl-2-nitrobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-2-nitrobenzoic acid
- Benzoic acid,4-methyl-2-nitro-
- 2-nitro-4-methylbenzoic acid
- 2-Nitro-p-Toluic Acid
- 2-Nitro-p-toluylsaeure
- 4-Methyl-2-nitro-benzoesaeure
- 4-methyl-2-nitro-benzoic acid
- nitrotoluic acid
- NSC 80180
- Benzoic acid, 4-methyl-2-nitro-
- NSC80180
- NCIOpen2_000870
- KSC494Q3L
- KZLLSSGOPIGKDO-UHFFFAOYSA-N
- BBL101920
- STL555717
- CL4137
- VZ29369
- TRA0039467
- AK108403
- ST2405879
- AB0053656
- AKOS015889589
- EN300-131581
- CS-W008031
- AC-28539
- SY034467
- MFCD00033899
- FT-0619009
- J-016737
- NSC-80180
- 27329-27-7
- 4-Methyl-2-nitrobenzoicacid
- DS-3929
- AKOS016008510
- NS00081813
- SCHEMBL406111
- DTXSID20292061
- 4-Methyl-2-nitrobenzoic acid, 97%
- J-515712
-
- MDL: MFCD00033899
- インチ: 1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
- InChIKey: KZLLSSGOPIGKDO-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 181.03800
- どういたいしつりょう: 181.038
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- 互変異性体の数: 3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 83.1
じっけんとくせい
- 色と性状: Yellow to Brown Solid
- 密度みつど: 1.392±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 160-164 °C (lit.)
- ふってん: 367.6℃ at 760 mmHg
- フラッシュポイント: 166.8°C
- ようかいど: 微溶性(1.2 g/l)(25ºC)、
- PSA: 83.12000
- LogP: 2.12460
- ようかいせい: 使用できません
4-Methyl-2-nitrobenzoic acid セキュリティ情報
4-Methyl-2-nitrobenzoic acid 税関データ
- 税関コード:2916399090
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Methyl-2-nitrobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-131581-5.0g |
4-methyl-2-nitrobenzoic acid |
27329-27-7 | 95% | 5g |
$66.0 | 2023-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028060-1g |
4-Methyl-2-nitrobenzoic acid |
27329-27-7 | 98% | 1g |
¥ȋŃ | 2023-07-25 | |
Enamine | EN300-131581-0.1g |
4-methyl-2-nitrobenzoic acid |
27329-27-7 | 95% | 0.1g |
$19.0 | 2023-06-06 | |
eNovation Chemicals LLC | D505414-25g |
4-Methyl-2-nitrobenzoic acid |
27329-27-7 | 97% | 25g |
$180 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1028060-25g |
4-Methyl-2-nitrobenzoic acid |
27329-27-7 | 98% | 25g |
¥ǑIJIJ | 2023-07-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M96380-100g |
4-Methyl-2-nitrobenzoic acid |
27329-27-7 | 100g |
¥3556.0 | 2021-09-08 | ||
eNovation Chemicals LLC | Y0993650-100g |
4-methyl-2-nitrobenzoic acid |
27329-27-7 | 95% | 100g |
$520 | 2024-08-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M96380-25g |
4-Methyl-2-nitrobenzoic acid |
27329-27-7 | 25g |
¥786.0 | 2021-09-08 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M96380-5g |
4-Methyl-2-nitrobenzoic acid |
27329-27-7 | 5g |
¥206.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M123934-1g |
4-Methyl-2-nitrobenzoic acid |
27329-27-7 | 97% | 1g |
¥43.90 | 2023-09-02 |
4-Methyl-2-nitrobenzoic acid 合成方法
ごうせいかいろ 1
1.2 Reagents: Nitric acid Solvents: Water ; 3 h, 0.12 MPa, 112 °C
4-Methyl-2-nitrobenzoic acid Raw materials
4-Methyl-2-nitrobenzoic acid Preparation Products
4-Methyl-2-nitrobenzoic acid サプライヤー
4-Methyl-2-nitrobenzoic acid 関連文献
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
4-Methyl-2-nitrobenzoic acidに関する追加情報
4-Methyl-2-Nitrobenzoic Acid: A Comprehensive Overview
4-Methyl-2-nitrobenzoic acid, also known by its CAS number 27329-27-7, is a significant organic compound with a diverse range of applications in various scientific and industrial fields. This compound, characterized by its unique structure, has garnered attention due to its potential in pharmaceuticals, agrochemicals, and advanced materials. Recent studies have further illuminated its properties and uses, making it a subject of interest for researchers worldwide.
The molecular structure of 4-methyl-2-nitrobenzoic acid comprises a benzoic acid moiety with a methyl group at the 4-position and a nitro group at the 2-position. This arrangement imparts distinctive electronic and steric properties, which are pivotal in determining its reactivity and functionality. The nitro group, being an electron-withdrawing substituent, significantly influences the acidity of the benzoic acid moiety, making it more susceptible to various chemical transformations.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 4-methyl-2-nitrobenzoic acid. Researchers have explored both traditional and innovative routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution, to optimize the production process. These methods not only enhance yield but also ensure environmental sustainability by minimizing waste and energy consumption.
The application of 4-methyl-2-nitrobenzoic acid in the pharmaceutical industry is particularly noteworthy. It serves as an intermediate in the synthesis of various bioactive compounds, including antibiotics and anti-inflammatory agents. For instance, studies have demonstrated its role in the development of novel β-lactam antibiotics, which exhibit enhanced efficacy against multidrug-resistant bacterial strains.
In addition to pharmaceutical applications, 4-methyl-2-nitrobenzoic acid finds utility in agrochemicals. Its derivatives have been investigated for their potential as herbicides and fungicides. Recent research highlights its ability to inhibit key enzymes involved in plant pathogen metabolism, offering a promising avenue for sustainable crop protection.
The material science sector has also benefited from the properties of 4-methyl-2-nitrobenzoic acid. Its derivatives are being explored for use in advanced polymers and composites due to their thermal stability and mechanical strength. For example, researchers have developed high-performance polyamides incorporating this compound, which exhibit exceptional resistance to harsh environmental conditions.
The environmental impact of 4-methyl-2-nitrobenzoic acid has been a subject of recent scrutiny. Studies indicate that while it is biodegradable under specific conditions, its persistence in certain environments may pose risks to aquatic ecosystems. Regulatory agencies are increasingly focusing on establishing guidelines to mitigate these effects through responsible handling and disposal practices.
In conclusion, 4-methyl-2-nitrobenzoic acid, with its CAS number 27329-27-7, stands as a versatile compound with multifaceted applications across various industries. Ongoing research continues to uncover new potentials for this compound, underscoring its importance in advancing scientific and technological frontiers.
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